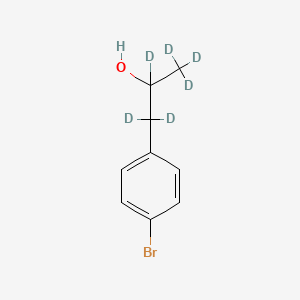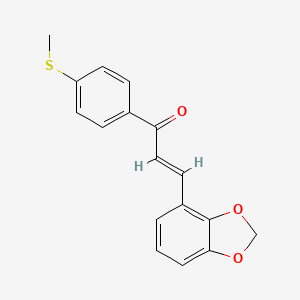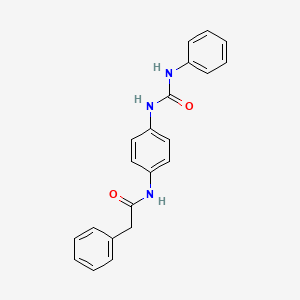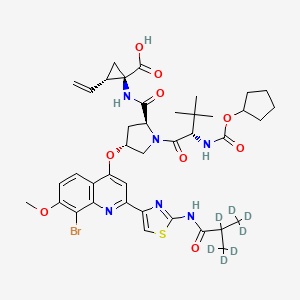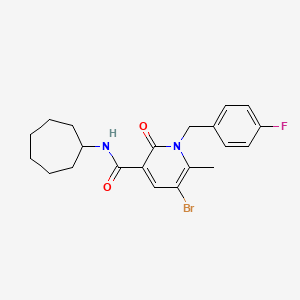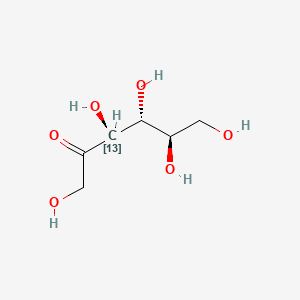
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one is a compound known for its unique structure and properties. It is an endogenous metabolite, meaning it is naturally produced within the body. This compound is a hexose derivative, which means it is related to six-carbon sugars. Its structure includes multiple hydroxyl groups, making it highly soluble in water and reactive in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one typically involves the oxidation of hexose sugars. One common method is the oxidation of D-glucose using specific oxidizing agents under controlled conditions. The reaction requires precise temperature and pH control to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes, utilizing microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the compound in large quantities. The fermentation process is followed by purification steps, including crystallization and chromatography, to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ester and ether derivatives.
Applications De Recherche Scientifique
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various metabolic enzymes, influencing pathways related to energy production and storage. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-glucose: A simple sugar with a similar hexose structure but different stereochemistry.
D-mannose: Another hexose sugar with different hydroxyl group orientation.
D-galactose: Similar in structure but with distinct functional properties.
Uniqueness
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. Its multiple hydroxyl groups make it highly versatile in chemical reactions, and its endogenous nature makes it a valuable compound for studying metabolic processes.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i6+1 |
Clé InChI |
BJHIKXHVCXFQLS-NAPPZPFWSA-N |
SMILES isomérique |
C([C@H]([C@H]([13C@@H](C(=O)CO)O)O)O)O |
SMILES canonique |
C(C(C(C(C(=O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



octadec-9-enamide](/img/structure/B12412110.png)

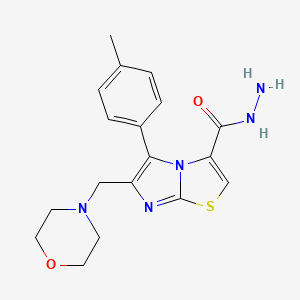

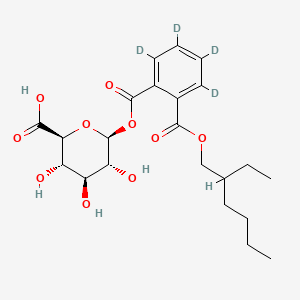
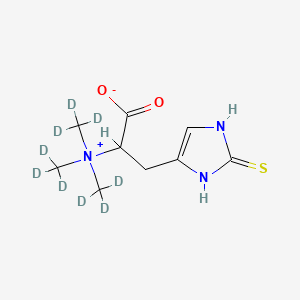
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7](/img/structure/B12412146.png)

